molecular formula C24H20N4O6 B2884917 ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1223787-48-1

ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2884917
CAS No.: 1223787-48-1
M. Wt: 460.446
InChI Key: OOOQURMFSRQGBW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzodioxole, a pyrazolo[1,5-a]pyrazine, and an amide . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular formula of this compound is C24H20N4O6 . It likely has a complex three-dimensional structure due to the presence of multiple ring systems. The benzodioxole and pyrazolo[1,5-a]pyrazine rings are aromatic, which means they are particularly stable and can participate in pi-pi interactions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide could participate in hydrolysis reactions, while the ethyl ester could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. Its solubility would depend on the specific arrangement of the functional groups, but it’s likely to be soluble in organic solvents .

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research by Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures in compounds related to ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate. They found that molecules are linked by hydrogen bonds into chains, sheets, and three-dimensional frameworks, demonstrating the compound's utility in studying hydrogen bonding and supramolecular assembly mechanisms Three substituted 4-pyrazolylbenzoates: hydrogen-bonded supramolecular structures in one, two and three dimensions.

Spectroscopic and Theoretical Studies

Koca et al. (2014) conducted spectroscopic and theoretical studies on derivatives, highlighting the importance of such compounds in understanding the vibrational spectra and the molecular structure through experimental and theoretical approaches. This research underscores the compound's relevance in spectroscopic analysis and computational chemistry Synthesis, spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate.

Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents from compounds structurally related to this compound. Their findings contribute to the development of new antimicrobial compounds and the exploration of their mechanisms of action Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents.

Conductive Polyamides for Sensing Applications

Abdel-Rahman et al. (2023) synthesized conductive aromatic polyamides based on derivatives of this compound for methotrexate sensing. This research demonstrates the application of such compounds in the development of electrochemical sensors for detecting anticancer drugs, highlighting their potential in bioanalytical chemistry Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing.

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It would also be interesting to investigate its biological activity, as similar compounds have shown potential as therapeutic agents .

Properties

IUPAC Name

ethyl 4-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-2-32-24(31)15-3-6-17(7-4-15)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)16-5-8-20-21(11-16)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOQURMFSRQGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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